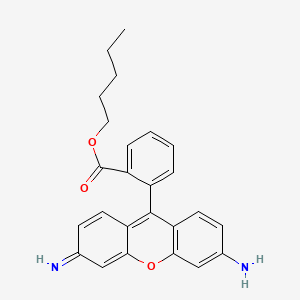

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is a chemical compound known for its fluorescent properties. It is a derivative of xanthene and benzoic acid, and it exhibits a bright yellow-green fluorescence. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate typically involves the condensation of 6-amino-3-imino-3H-xanthene-9-yl with benzoic acid derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered fluorescence properties.

Reduction: Formation of reduced derivatives with potential changes in solubility and reactivity.

Substitution: Formation of substituted derivatives with different functional groups, potentially altering the compound’s fluorescence and reactivity.

Wissenschaftliche Forschungsanwendungen

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Fluorescent Probes: Used as a fluorescent probe in various biological assays to detect and quantify biomolecules.

Cell Imaging: Employed in cell imaging techniques to visualize cellular structures and processes.

Mitochondrial Staining: Utilized for staining mitochondria in live cells to study mitochondrial function and dynamics.

Flow Cytometry: Used in flow cytometry to analyze cell populations based on fluorescence intensity.

Wirkmechanismus

The mechanism of action of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in fluorescence. This property is utilized in various assays and imaging techniques to detect and visualize biological molecules and structures .

Vergleich Mit ähnlichen Verbindungen

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is similar to other xanthene derivatives, such as:

Rhodamine 123: Another xanthene derivative with similar fluorescent properties, commonly used in cell imaging and flow cytometry.

Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths, often used in microscopy and flow cytometry.

Tetramethylrhodamine: A derivative of rhodamine with distinct fluorescent properties, used in various biological assays.

Uniqueness

What sets this compound apart is its specific excitation and emission wavelengths, which make it suitable for certain applications where other fluorescent dyes may not be as effective. Its ability to selectively stain mitochondria and its high fluorescence quantum yield are also notable features.

Eigenschaften

CAS-Nummer |

120167-03-5 |

|---|---|

Molekularformel |

C25H24N2O3 |

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |

InChI-Schlüssel |

YDISASJUIRXAHM-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Kanonische SMILES |

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.